molecular formula C11H9BrO3 B1270430 1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One CAS No. 150612-66-1

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One

Cat. No.: B1270430
CAS No.: 150612-66-1
M. Wt: 269.09 g/mol
InChI Key: FQQBNIWOOXIDEP-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One is a useful research compound. Its molecular formula is C11H9BrO3 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study detailed the synthesis of novel compounds, including 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, via refluxing processes and their characterization through physical and spectral data. These compounds demonstrated significant antimicrobial activities, indicating potential applications in the field of medicinal chemistry (Sherekar, Kakade, & Padole, 2021).
  • Research focused on synthesizing novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones and their subsequent reduction to benzofuran-3-yl-2-phenylethanols. The study highlights the potential of these compounds in developing new pharmacologically active molecules (Kwiecień & Szychowska, 2006).
  • A novel methacrylate monomer containing a benzofuran side group was synthesized and polymerized, leading to the creation of poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) with potential applications in material science due to its significant thermal properties (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Biological and Pharmacological Activities

  • Compounds synthesized from 1-(benzofuran-6-yl)-ethanone demonstrated antimitotic activity, particularly the analogues bearing electron-donating methoxy groups, showing potential as antitumor agents (Umesha, Sowbhagy, & Basavaraju, 2018).
  • Kinetic resolution of racemic 1-(benzofuran-2-yl)ethanols was achieved through lipase-catalyzed enantiomer selective acylation, indicating the potential of these compounds in chiral synthesis and pharmaceutical applications (Paizs et al., 2003).
  • A new benzofuran derivative isolated from the roots of Petasites hybridus showed moderate inhibitory activity on human breast cancer MCF-7 cells proliferation, suggesting its potential use in cancer treatment (Khaleghi et al., 2011).

Chemical Properties and Applications

  • The study on benzofuran substituted chalcone derivatives revealed their suitability for electronic and optoelectronic devices due to their unique UV spectra, mass extinction, band structure, and conductance properties, pointing towards applications in the field of material sciences (Coskun, Gunduz, & Coskun, 2019).
  • Another research synthesized a series of benzofuran linked tetralones, evaluating their antimitotic activity, indicating their potential therapeutic applications (Umesha, Sowbhagy, & Basavaraju, 2018).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . This indicates that it is harmful if swallowed, may cause cancer, causes serious eye irritation, causes skin irritation, and may cause respiratory irritation.

Properties

IUPAC Name

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQBNIWOOXIDEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.0 g of 5-bromo-2-hydroxy-3-methoxybenzaldehyde was dissolved in 39 ml of N,N-dimethylformamide, and the resulting solution was mixed with 11.9 g of anhydrous potassium carbonate and stirred at room temperature. 5.0 g of chloroacetone was added dropwise to the above reaction solution at the same temperature, followed by additional 1 hour of stirring at an elevated temperature of 80° C. The resulting reaction solution was diluted with ethyl acetate and adjusted to pH 2 with concentrated hydrochloric acid, and the resulting organic layer was collected. The organic layer was dried to distill off the solvent, and the resulting residue was purified by silica gel column chromatography, thereby obtaining 4.0 g of 2-acetyl-5-bromo-7-methoxybenzofuran.
Quantity
10 g
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39 mL
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11.9 g
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reactant
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5 g
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reactant
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0 (± 1) mol
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reactant
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